4-isopropoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-isopropoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a benzamide group. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the thiophene ring is a sulfur-containing heterocycle. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-isopropoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. One common method involves the Hantzsch reaction, where α-halo-ketones react with thiourea to form the thiazole ring . The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction. The final step involves the coupling of the thiazole and thiophene intermediates with a benzamide derivative under appropriate conditions.
Chemical Reactions Analysis
4-isopropoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiazole or thiophene derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-isopropoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The thiazole and thiophene rings allow the compound to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
4-isopropoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can be compared with other thiazole and thiophene derivatives:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Properties
IUPAC Name |
4-propan-2-yloxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-11(2)21-13-7-5-12(6-8-13)16(20)19-17-18-14(10-23-17)15-4-3-9-22-15/h3-11H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACQTKGWOBMWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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